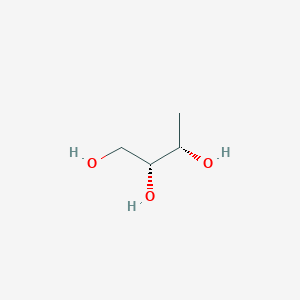
1-Deoxy-D-erythritol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Deoxy-D-erythritol is a sugar alcohol derived from erythrose, a four-carbon sugar. It is a key intermediate in various biochemical pathways, particularly in the synthesis of isoprenoids via the non-mevalonate pathway. This compound plays a crucial role in the biosynthesis of essential biomolecules and has garnered significant interest in scientific research due to its unique properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Deoxy-D-erythritol can be synthesized through several methods. One common approach involves the reduction of erythrose using sodium borohydride (NaBH4) under mild conditions. The reaction typically proceeds at room temperature, yielding this compound as the primary product.
Industrial Production Methods: In industrial settings, this compound is often produced through microbial fermentation. Specific strains of bacteria or yeast are engineered to convert glucose or other sugars into this compound. This biotechnological approach is favored for its efficiency and sustainability.
Análisis De Reacciones Químicas
Types of Reactions: 1-Deoxy-D-erythritol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) is commonly used for the reduction of erythrose to this compound.
Substitution: Halogenation reactions can be carried out using halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: The oxidation of this compound typically yields erythrose or erythronic acid.
Reduction: The reduction process primarily produces this compound from erythrose.
Substitution: Halogenated derivatives of this compound are formed through substitution reactions.
Aplicaciones Científicas De Investigación
1-Deoxy-D-erythritol has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of various organic compounds and isoprenoids.
Biology: It is involved in the metabolic pathways of several microorganisms and plants, playing a role in the biosynthesis of essential biomolecules.
Medicine: Research has explored its potential as an antimicrobial agent, particularly against pathogens that utilize the non-mevalonate pathway.
Industry: It is used in the production of biofuels and other industrial chemicals through microbial fermentation processes.
Mecanismo De Acción
1-Deoxy-D-erythritol exerts its effects primarily through its role in the non-mevalonate pathway. This pathway is responsible for the biosynthesis of isoprenoids, which are essential for various cellular functions. The compound acts as an intermediate, facilitating the conversion of 1-deoxy-D-xylulose-5-phosphate to 2-C-methyl-D-erythritol-4-phosphate. This conversion is catalyzed by the enzyme 1-deoxy-D-xylulose-5-phosphate reductoisomerase, which is a key target for antimicrobial agents.
Comparación Con Compuestos Similares
1-Deoxy-D-erythritol can be compared with other sugar alcohols and intermediates in the non-mevalonate pathway:
Erythritol: Unlike this compound, erythritol is a fully reduced sugar alcohol and is commonly used as a low-calorie sweetener.
1-Deoxy-D-xylulose-5-phosphate: This compound is a direct precursor in the non-mevalonate pathway and is converted to this compound through enzymatic reactions.
2-C-methyl-D-erythritol-4-phosphate: This is the product formed from this compound in the non-mevalonate pathway and is a crucial intermediate in isoprenoid biosynthesis.
Propiedades
Número CAS |
4144-94-9 |
|---|---|
Fórmula molecular |
C4H10O3 |
Peso molecular |
106.12 g/mol |
Nombre IUPAC |
(2R,3S)-butane-1,2,3-triol |
InChI |
InChI=1S/C4H10O3/c1-3(6)4(7)2-5/h3-7H,2H2,1H3/t3-,4+/m0/s1 |
Clave InChI |
YAXKTBLXMTYWDQ-IUYQGCFVSA-N |
SMILES isomérico |
C[C@@H]([C@@H](CO)O)O |
SMILES canónico |
CC(C(CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


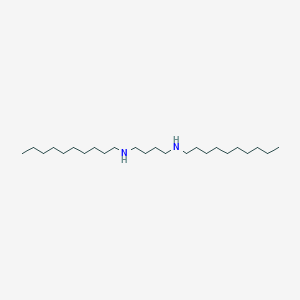

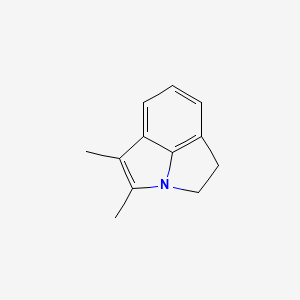
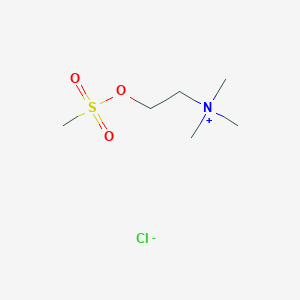
![2-(4-nitrophenoxy)-N-[(2-phenylethyl)carbamothioyl]acetamide](/img/structure/B14161256.png)
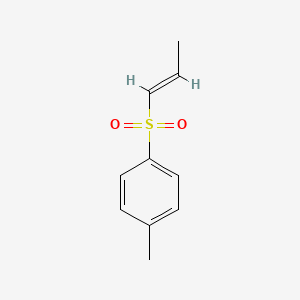
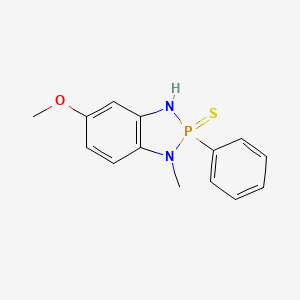
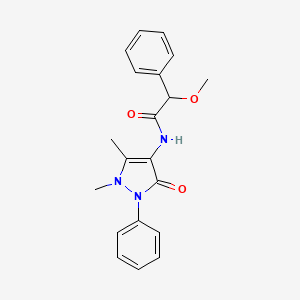
![4-({4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B14161272.png)
![4,4'-(1-Methylethylidene)bis[2,6-bis[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]phenol](/img/structure/B14161281.png)
![N-(6-methoxy-1-propylpyrazolo[3,4-b]quinolin-3-yl)-2-methylpropanamide](/img/structure/B14161289.png)
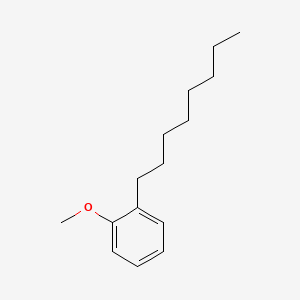
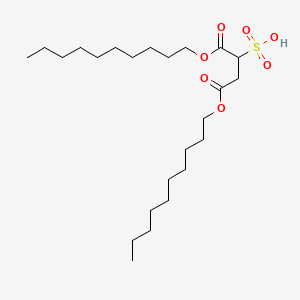
![3-[(3Z)-3-amino-3-hydroxyimino-propyl]sulfanyl-N'-hydroxy-propanamidine](/img/structure/B14161308.png)
